Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate is a chemical compound with the molecular formula C13H13F3N2O3 It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a hydrazono group linked to a butanoate ester
Vorbereitungsmethoden
The synthesis of Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate typically involves the reaction of ethyl acetoacetate with 3-(trifluoromethyl)phenylhydrazine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Analyse Chemischer Reaktionen
Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with target proteins, modulating their activity and triggering specific biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate can be compared with other similar compounds, such as:
Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}propanoate: Similar structure but with a shorter carbon chain.
Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}pentanoate: Similar structure but with a longer carbon chain.
Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}hexanoate: Similar structure but with an even longer carbon chain. The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in certain applications.
Eigenschaften
CAS-Nummer |
58670-18-1 |
---|---|
Molekularformel |
C13H13F3N2O3 |
Molekulargewicht |
302.25 g/mol |
IUPAC-Name |
ethyl (E)-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enoate |
InChI |
InChI=1S/C13H13F3N2O3/c1-3-21-12(20)11(8(2)19)18-17-10-6-4-5-9(7-10)13(14,15)16/h4-7,19H,3H2,1-2H3/b11-8+,18-17? |
InChI-Schlüssel |
YAIIZSLENAGMAE-JOLFQTHCSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C(/C)\O)/N=NC1=CC=CC(=C1)C(F)(F)F |
Kanonische SMILES |
CCOC(=O)C(=C(C)O)N=NC1=CC=CC(=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.